molecular formula C26H32FN3O6S B7095333 Methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate

Methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate

Cat. No.: B7095333
M. Wt: 533.6 g/mol
InChI Key: UIWHOALNKQCJIE-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a unique structure that includes a fluorinated benzoate moiety, a piperazine ring, and a sulfonylphenyl group, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the benzoate moiety: This step involves the esterification of 4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzoate intermediate.

    Attachment of the sulfonylphenyl group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: A simpler analog with a similar benzoate moiety but lacking the piperazine and sulfonylphenyl groups.

    4-Fluoro-3-nitrobenzoic acid: Another fluorinated benzoate derivative with different functional groups.

    N-(4-fluorophenyl)piperazine: A compound with a piperazine ring and a fluorophenyl group, similar to the structure of the target compound.

Uniqueness

Methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate stands out due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications. Its unique combination of a fluorinated benzoate moiety, a piperazine ring, and a sulfonylphenyl group provides distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O6S/c1-18-5-4-10-30(17-18)37(33,34)20-7-9-24(35-2)23(16-20)28-11-13-29(14-12-28)25(31)21-15-19(26(32)36-3)6-8-22(21)27/h6-9,15-16,18H,4-5,10-14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWHOALNKQCJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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